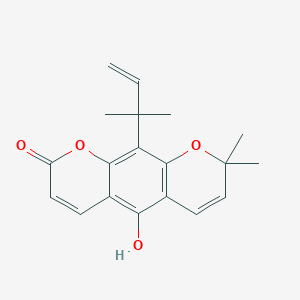

nor-Dentatin

CAS No.:

Cat. No.: VC1816716

Molecular Formula: C19H20O4

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H20O4 |

|---|---|

| Molecular Weight | 312.4 g/mol |

| IUPAC Name | 5-hydroxy-2,2-dimethyl-10-(2-methylbut-3-en-2-yl)pyrano[3,2-g]chromen-8-one |

| Standard InChI | InChI=1S/C19H20O4/c1-6-18(2,3)14-16-11(7-8-13(20)22-16)15(21)12-9-10-19(4,5)23-17(12)14/h6-10,21H,1H2,2-5H3 |

| Standard InChI Key | WYMMNGQSPNWCIK-UHFFFAOYSA-N |

| SMILES | CC1(C=CC2=C(O1)C(=C3C(=C2O)C=CC(=O)O3)C(C)(C)C=C)C |

| Canonical SMILES | CC1(C=CC2=C(O1)C(=C3C(=C2O)C=CC(=O)O3)C(C)(C)C=C)C |

Introduction

Nordentatin, also referenced as nor-dentatin in some literature, is a natural pyranocoumarin compound with the molecular formula C19H20O4 and a molecular weight of 312.365 g/mol . The IUPAC name of this compound is 5-hydroxy-2,2-dimethyl-6-(2-methylbut-3-en-2-yl)pyrano[2,3-h]chromen-8-one . The compound features a characteristic coumarin skeleton with a pyran ring and hydroxyl group that contributes to its pharmacological properties.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Nordentatin

Chemical Identifiers and Structural Features

Nordentatin possesses several chemical identifiers that assist in its recognition and categorization in chemical databases. The InChI key is WYMMNGQSPNWCIK-UHFFFAOYSA-N , while its SMILES notation is CC1(C=CC2=C(O1)C(=C3C(=C2O)C=CC(=O)O3)C(C)(C)C=C)C . The structure includes a coumarin core with a pyran ring, a hydroxyl group, and a dimethylallyl side chain, which collectively contribute to its biological activities.

Source and Isolation

Biological Activities

Anticancer Properties

While nordentatin itself shows anticancer potential, related compounds from the same plant, such as dentatin, have demonstrated more extensive anticancer properties. For instance, dentatin has been shown to induce apoptosis in prostate cancer cells through multiple mechanisms including reactive oxygen species accumulation, downregulation of antiapoptotic molecules (Bcl-2, Bcl-xL, and Survivin), and disruption of mitochondrial membrane potential .

α-Glucosidase Inhibition

Table 2: α-Glucosidase Inhibitory Activity of Nordentatin Derivatives

| Compound | IC50 (mM) | Relative Activity Compared to Acarbose |

|---|---|---|

| Acarbose (positive control) | 7.57 | 1.00 |

| Derivative 1b | 1.54 | 4.92 |

| Derivative 1d | 9.05 | 0.84 |

| Derivative 1e | 4.87 | 1.55 |

| Derivative 1f | 20.25 | 0.37 |

| Derivative 1h | 12.34 | 0.61 |

| Derivative 1i | 5.67 | 1.34 |

| Derivative 1j | 2.43 | 3.12 |

Nordentatin Derivatives and Structure-Activity Relationships

Synthesis of Derivatives

The semi-synthesis process was relatively simple and quick, involving the reaction of nordentatin with different benzoyl chlorides, including:

-

4-bromobenzoyl chloride

-

3-chlorobenzoyl chloride

-

2-chloro-4-nitrobenzoyl chloride

-

3-chloro-4-fluoro benzoyl chloride

-

3-bromo-benzoyl chloride

-

4-butylbenzoyl chloride

-

2,4,6-trichlorobenzoyl chloride

-

3-trifluoromethylbenzoyl chloride

-

3,5-bis(trifluoromethyl)benzoyl chloride

Structure-Activity Relationships

The structural modifications of nordentatin have revealed important structure-activity relationships:

-

The substitution of the hydroxy group with an aromatic ring containing halogen elements has shown promising results in enhancing the biological activity of the compounds .

Pharmacological Mechanism

ADMET Properties

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of nordentatin, as predicted through computational methods, provide insights into its drug-like characteristics.

Table 3: Predicted ADMET Properties of Nordentatin

| Property | Prediction | Probability |

|---|---|---|

| Human Intestinal Absorption | Positive | 98.41% |

| Caco-2 Permeability | Negative | 55.57% |

| Blood-Brain Barrier Penetration | Negative | 55.00% |

| Human Oral Bioavailability | Positive | 60.00% |

| Subcellular Localization | Mitochondria | 71.50% |

| CYP3A4 Substrate | Positive | 58.16% |

| CYP2C9 Substrate | Negative | 63.81% |

| CYP2D6 Substrate | Negative | 83.70% |

| CYP3A4 Inhibition | Negative | 52.61% |

| CYP2C9 Inhibition | Negative | 68.28% |

These predictions suggest that nordentatin has good oral absorption but may have limited Caco-2 permeability and blood-brain barrier penetration . The compound is likely to be a substrate for CYP3A4, which may impact its metabolism and bioavailability.

Computational Studies and In Silico Approaches

Recent research has employed computational techniques to further understand and predict the properties and activities of nordentatin derivatives . These approaches include:

-

Quantum mechanical methods combining semi-empirical methods (PM3) and density functional theory (DFT/6-31G*/B3LYP)

-

Molecular docking to study drug-protein interactions

-

Molecular dynamic simulations to predict binding free energy

-

MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) methods for energy calculations

These computational approaches have provided systematic and efficient pathways to design nordentatin derivatives as potential anticancer agents, especially those targeting the cAMP pathway .

Based on these studies, several nordentatin derivatives (PS-1, PS-2, PS-3, PS-5, PS-7, and PS-9) have been identified as promising drug candidates that fulfill most of the criteria considered in the research, including RMSD validation, grid scores, binding free energy, hydrogen bond properties, drug-likeness, and ADMET properties .

Future Research Perspectives

The research on nordentatin and its derivatives presents several promising directions for future investigations:

-

Further exploration of structure-activity relationships to optimize the biological activities of nordentatin derivatives.

-

Detailed mechanistic studies to elucidate the exact molecular pathways involved in the anticancer and antidiabetic activities of nordentatin.

-

Preclinical studies to evaluate the efficacy and safety of the most promising derivatives in animal models.

-

Investigation of potential synergistic effects when nordentatin or its derivatives are combined with established drugs.

-

Development of more efficient and scalable synthetic routes for the production of nordentatin derivatives.

-

Exploration of additional biological activities beyond anticancer and antidiabetic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume